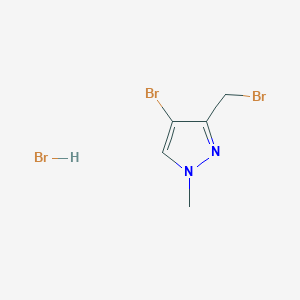

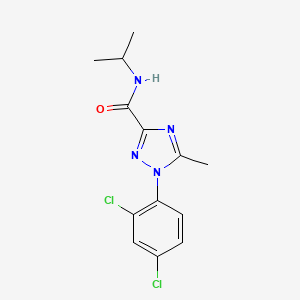

4-Bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-3-(bromomethyl)-1-methylpyrazole; hydrobromide is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biology. This compound is a potent inhibitor of several enzymes and has shown promising results in various in vitro and in vivo studies.

科学的研究の応用

Electrochemical Bromofunctionalization

This compound can be used in the electrochemical bromofunctionalization of alkenes. The process involves the electrochemical generation of bromine from hydrobromic acid in a flow electrochemical reactor, which can convert alkenes to their corresponding dibromides, bromohydrines, and cyclized products .

Synthesis of Bromohydrins

Bromohydrins: are valuable intermediates in organic synthesis. The compound can serve as a precursor for the synthesis of bromohydrins through various bromination reactions, providing a safer and more sustainable methodology compared to traditional brominating reagents .

Preparation of Pyridine Derivatives

It is used in the preparation of pyridine derivatives , which are crucial in pharmaceuticals and agrochemicals. For instance, it can react with diamines to form corresponding diamines, which are key intermediates in the synthesis of various bioactive molecules .

Benzoxazine Derivatives

The compound can be utilized in the synthesis of benzoxazine derivatives . These derivatives have applications in the production of high-performance thermosets, which are used in coatings, adhesives, and composite materials .

Halogenation Reactions

In halogenation reactions , this compound can act as a brominating agent for the selective introduction of bromine atoms into organic molecules, which is a fundamental step in the synthesis of many organic compounds .

Medicinal Chemistry

In medicinal chemistry , the compound’s ability to introduce bromine atoms into molecules makes it a valuable tool for the synthesis of various pharmaceuticals, where brominated compounds often exhibit significant biological activity .

Material Science

In material science , the brominated pyrazole derivatives can be used to modify the properties of materials, such as enhancing flame retardancy or altering electronic characteristics for use in electronic devices .

Catalysis

Lastly, in the field of catalysis , brominated intermediates derived from this compound can be used to facilitate various chemical transformations, including coupling reactions that are pivotal in the synthesis of complex organic molecules .

特性

IUPAC Name |

4-bromo-3-(bromomethyl)-1-methylpyrazole;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Br2N2.BrH/c1-9-3-4(7)5(2-6)8-9;/h3H,2H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXSULRCFQRTFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)CBr)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Br3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole hydrobromide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2588158.png)

![2-[3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2588161.png)

![5-(2-(4-chlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-morpholinothiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2588162.png)

![3-Methyl-1-[(piperidin-3-yl)methyl]urea hydrochloride](/img/structure/B2588173.png)

![(E)-methyl 2-cyano-3-(2-(4-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2588177.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2588180.png)